molecular formula C8H10N2O3 B1458590 2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)acetic acid CAS No. 1707567-39-2

2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)acetic acid

Cat. No. B1458590
M. Wt: 182.18 g/mol
InChI Key: FNMYIQDXVDHRRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)acetic acid, also known as 2-EOPAA, is a synthetic organic compound with a variety of potential applications in science and medicine. It is a derivative of the amino acid pyrimidine and has a molecular formula of C7H10N2O3. 2-EOPAA is an important intermediate in the synthesis of a variety of other compounds, including pharmaceuticals, dyes, and agrochemicals. It is also a key component of a number of biochemical pathways and has been studied extensively for its pharmacological properties.

Scientific research applications

Organic Synthesis and Chemical Properties

Research on derivatives of pyrimidinyl acetic acid focuses on their synthesis, characterization, and potential as intermediates in the production of more complex compounds. For instance, the synthesis of 2-iminoimidazolidin-4-one derivatives through the cyclization of aryl-guanidines with ethyl bromoacetate and other reagents explores new pathways in heterocyclic chemistry, potentially leading to compounds with novel properties (Shestakov, Sidorenko, & Shikhaliev, 2007). Another study provides a synthetic route to 2-(pyrimidin-2'-yl)acetic acids and esters, offering a foundation for further exploration of pyrimidine chemistry and its applications (Brown & Waring, 1977).

Antimicrobial and Anticancer Activities

Some derivatives of pyrimidinyl acetic acid have been evaluated for their antimicrobial and anticancer activities. For example, compounds synthesized from 2-chloro-6-ethoxy-4-acetylpyridine exhibited good antibacterial and antifungal activities (Hossan, Abu-Melha, Al-Omar, & Amr, 2012). Another study focused on the synthesis of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones, investigating their potential as anticancer and anti-5-lipoxygenase agents, demonstrating the versatility of pyrimidinyl derivatives in developing therapeutic agents (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).

Material Science and Corrosion Inhibition

Research also extends to material science, where derivatives of pyrimidinyl acetic acid are evaluated as corrosion inhibitors. A study demonstrated the effectiveness of a new hydrazide derivative in protecting mild steel in acidic solutions, highlighting the potential of these compounds in industrial applications (Abdallah, Ahmed, & Saleh, 2016).

properties

IUPAC Name

2-(4-ethyl-6-oxopyrimidin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-2-6-3-7(11)10(5-9-6)4-8(12)13/h3,5H,2,4H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNMYIQDXVDHRRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)N(C=N1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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